molecular formula C10H14O3 B1260324 (-)-5-Oxo-1,2-campholide

(-)-5-Oxo-1,2-campholide

Cat. No. B1260324
M. Wt: 182.22 g/mol
InChI Key: UDJVKSCOEHSXBZ-QUBYGPBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-5-oxo-1,2-campholide is an optically active 5-oxo-1,2-campholide having (-)-(1R,5R)-configuration. It derives from a (-)-1,2-campholide. It is an enantiomer of a (+)-5-oxo-1,2-campholide.

Scientific Research Applications

Electrochemical Properties

  • A study investigated the use of organic redox couples, including compounds related to (-)-5-Oxo-1,2-campholide, in non-aqueous redox batteries. The electrochemically reversible redox processes of these compounds suggest potential applications in energy storage technologies (Park et al., 2015).

Cellular DNA Oxidation

  • Research evaluated the potential of certain oxo compounds to induce oxidation of cellular DNA. This process is significant for understanding cellular responses to oxidative stress and has implications for cancer research and therapy (Ravanat et al., 2000).

GPCR Activation

  • A novel G-protein-coupled receptor (GPCR) was identified and characterized, showing a high level of mRNA expression in certain cells. This receptor, activated by oxo compounds, could be crucial for understanding inflammatory responses and developing new therapeutic approaches (Jones et al., 2003).

Metal-Oxo Complexes

  • The reactivity of metal-oxos in forming O-O bonds, which is essential for oxygen generation, has been explored. This research has broad implications for synthetic chemistry and understanding biological systems (Betley et al., 2008).

Oxidized Phospholipids and Gene Expression

  • A study showed how oxidized phospholipids, including oxo compounds, can modulate gene expression. This research is pivotal for understanding the mechanisms of inflammation and could guide the development of anti-inflammatory drugs (Krönke et al., 2003).

Bioinspired Oxidation Reactions

  • The selective functionalization of C-H bonds and oxidation of water by metal-oxo complexes were studied, providing insights into biomimetic synthetic studies. This research is valuable for understanding and mimicking the actions of metalloenzymes (Engelmann et al., 2016).

Cellular Activation and Pathways

  • The effects of 5-oxo-ETE, a related compound, on cell migration and activation via various pathways were investigated. This research has implications for understanding cell pathophysiology and potential therapeutic interventions (Neuman et al., 2019).

properties

Product Name

(-)-5-Oxo-1,2-campholide

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(1R,5R)-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione

InChI

InChI=1S/C10H14O3/c1-9(2)6-4-8(12)13-10(9,3)5-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1

InChI Key

UDJVKSCOEHSXBZ-QUBYGPBYSA-N

Isomeric SMILES

C[C@@]12CC(=O)[C@@H](C1(C)C)CC(=O)O2

Canonical SMILES

CC1(C2CC(=O)OC1(CC2=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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